molecular formula C12H16O3 B6248777 2-phenyl-2-(propan-2-yloxy)propanoic acid CAS No. 1062207-51-5

2-phenyl-2-(propan-2-yloxy)propanoic acid

Cat. No.: B6248777
CAS No.: 1062207-51-5
M. Wt: 208.3
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(propan-2-yloxy)propanoic acid typically involves the reaction of phenylacetic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through esterification, followed by hydrolysis to yield the desired product. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or xylene, with a strong acid like sulfuric acid or hydrochloric acid as the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can be employed to facilitate the esterification and hydrolysis steps. Additionally, advanced purification techniques such as distillation and crystallization are utilized to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(propan-2-yloxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, or sodium borohydride in methanol.

    Substitution: Nitration with concentrated nitric acid and sulfuric acid, halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of 2-phenyl-2-(propan-2-yloxy)propanol.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives of the phenyl group.

Scientific Research Applications

2-phenyl-2-(propan-2-yloxy)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(propan-2-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-phenylpropanoic acid: Similar in structure but lacks the isopropoxy group.

    2-isopropoxypropanoic acid: Similar in structure but lacks the phenyl group.

    Phenylacetic acid: Contains the phenyl group but lacks the isopropoxy and propanoic acid backbone.

Uniqueness

2-phenyl-2-(propan-2-yloxy)propanoic acid is unique due to the presence of both the phenyl and isopropoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

1062207-51-5

Molecular Formula

C12H16O3

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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